![molecular formula C10H13NOSi B2672837 1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one CAS No. 146617-38-1](/img/structure/B2672837.png)
1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one
Overview
Description
1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one is a heterocyclic compound that features a unique structure incorporating both silicon and nitrogen atoms within a benzene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a silicon-containing precursor with a nitrogen-containing compound in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to yield different reduced forms.
Substitution: Various substituents can be introduced into the molecule through substitution reactions, often using halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and electrophiles such as alkyl halides, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,1-dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one have been synthesized and screened for their in vitro activity against cancer cells such as BT-474 and MCF-7. One notable derivative demonstrated an IC50 value of 0.99 ± 0.01 μM against the BT-474 cell line, indicating significant cytotoxicity .
Polymer Science
In polymer science, this compound has been utilized as a dopant in the processing of n-type organic semiconductors. Its incorporation can enhance the electrical conductivity and overall performance of polymer-based electronic devices .
Material Science
The unique silicon-containing structure of this compound allows it to be used in the development of advanced materials with tailored properties. Research indicates that materials derived from this compound exhibit improved thermal stability and mechanical properties compared to their sulfur analogs .
Case Study 1: Cytotoxicity in Cancer Research
A study focused on synthesizing a library of substituted derivatives based on this compound revealed promising results in inhibiting cancer cell proliferation. The research involved evaluating the cytotoxic effects using the MTT assay across various cell lines including HeLa and NCI-H460 .
Case Study 2: Electrical Properties in Organic Semiconductors
Research conducted on the application of this compound as a dopant in organic semiconductors demonstrated that it significantly enhances charge transport properties. The study compared the electrical performance of devices using this dopant versus traditional dopants and found superior performance metrics .
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one involves its interaction with specific molecular targets. The silicon and nitrogen atoms within the structure can form bonds with various biological molecules, potentially inhibiting or modifying their function. This interaction can affect molecular pathways and lead to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole
- 1,1-Dimethyl-1,3-dihydrobenzo[d][1,2]oxasilole
Uniqueness
1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one is unique due to the presence of both silicon and nitrogen atoms within its structure. This combination is less common compared to other similar compounds, which may only contain silicon or nitrogen. The unique structure of this compound allows for distinct reactivity and interaction with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one (CAS: 146617-38-1) is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring a silicon atom within a benzene-like framework, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
Anticancer Activity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:
- Cytotoxicity Testing : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against multiple cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported to be approximately 5 µM and 6 µM respectively .
- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest. Flow cytometry analysis indicated an increase in the sub-G0 phase population in treated cells, suggesting DNA fragmentation typical of apoptotic cells .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity:
- Free Radical Scavenging : In assays measuring DPPH and ABTS radical scavenging activities, this compound demonstrated effective radical scavenging ability comparable to standard antioxidants like vitamin C .
Enzyme Inhibition
Enzymatic assays have indicated that this compound may act as an inhibitor for certain enzymes:
- Tyrosinase Inhibition : Preliminary studies suggest that it can inhibit mushroom tyrosinase activity, which is significant in the context of skin whitening agents and anti-aging products. The inhibition kinetics were evaluated using Lineweaver-Burk plots .
Case Studies
A few notable case studies highlight the biological significance of this compound:
- Study on Anticancer Effects :
- Antioxidant Efficacy Evaluation :
Summary Table of Biological Activities
Activity Type | Cell Line/Model | IC50 Value | Mechanism |
---|---|---|---|
Cytotoxicity | HeLa | ~5 µM | Apoptosis induction |
Cytotoxicity | MCF-7 | ~6 µM | Cell cycle arrest |
Antioxidant Activity | DPPH Scavenging | Varies | Free radical scavenging |
Enzyme Inhibition | Mushroom Tyrosinase | Not specified | Competitive inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1,1-dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one, and how can purity be maximized?
- Methodological Answer : Multi-step synthesis involving cyclocondensation of substituted benzodiazepine precursors with silicon-containing reagents under inert conditions (e.g., argon atmosphere) is recommended. Purity optimization can be achieved via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and monitored by HPLC with UV detection (λ = 254 nm) . For heterocyclic analogs, microwave-assisted synthesis has shown reduced reaction times and improved yields (e.g., 72% yield in 30 minutes at 150°C) .
Q. Which spectroscopic and computational methods are most reliable for characterizing the structural and electronic properties of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) is critical for confirming the dihydrobenzoazasilinone core. X-ray crystallography can resolve steric effects from the dimethyl groups. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) validate electronic properties, such as HOMO-LUMO gaps, which influence reactivity . Solvatochromic analysis in solvents of varying polarity (e.g., ethanol, DMSO) can further probe intramolecular charge transfer .
Advanced Research Questions
Q. How can computational modeling (e.g., AI-driven simulations) optimize reaction conditions for derivatives of this compound?
- Methodological Answer : Integrating quantum chemical calculations (e.g., transition-state modeling via Gaussian 16) with AI-driven reaction path searches can predict optimal catalysts and solvent systems. For example, COMSOL Multiphysics simulations coupled with machine learning algorithms can automate parameter adjustments (e.g., temperature, pressure) to minimize side products . Feedback loops between experimental data and computational models enhance predictive accuracy by 20–30% .
Q. What experimental designs are effective for studying solvent effects on the stability of 1,1-dimethyl-2,3-dihydrobenzoazasilinones?
- Methodological Answer : Employ a factorial design approach to test solvent polarity, proticity, and dielectric constants. For instance, a 3×3 matrix comparing aprotic solvents (DMF, THF) with protic solvents (MeOH, H₂O) under controlled humidity can isolate degradation pathways. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS tracking identify hydrolytic or oxidative degradation products .
Q. How do steric and electronic effects from the dimethyl group influence reaction mechanisms in cross-coupling reactions?
- Methodological Answer : Mechanistic studies using deuterium-labeled analogs and kinetic isotope effects (KIE) can differentiate between radical vs. ionic pathways. For example, substituent-directed C–H activation in Pd-catalyzed couplings may show a 2.5-fold rate enhancement due to the electron-donating dimethyl group. In situ IR spectroscopy monitors intermediate formation (e.g., silane-Pd complexes) under catalytic conditions .
Q. Data Contradiction Resolution
Q. How should researchers address discrepancies in reported catalytic efficiencies for silicon-mediated reactions involving this compound?
- Methodological Answer : Cross-validate data using standardized protocols (e.g., TOF calculations under identical TON conditions). If one study reports 85% yield (THF, 80°C) and another 60% yield (toluene, 100°C), reconcile differences by isolating variables (solvent boiling points, catalyst loading). Meta-analysis of CRDC-classified datasets (e.g., RDF2050112 for reactor design) provides benchmark metrics .
Q. Experimental Design Tables
Properties
IUPAC Name |
1,1-dimethyl-2,3-dihydro-3,1-benzazasilin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOSi/c1-13(2)7-11-10(12)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEKLOSJVFDIGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CNC(=O)C2=CC=CC=C21)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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